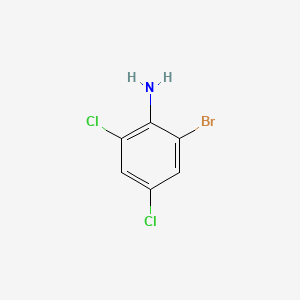

2-Bromo-4,6-dichloroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPADCOGQUOGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373620 | |

| Record name | 2-Bromo-4,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-86-9 | |

| Record name | 2-Bromo-4,6-dichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-4,6-dichloroaniline from 2,4-dichloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4,6-dichloroaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document details synthetic methodologies, experimental protocols, and relevant data to support research and development in this area.

Introduction

This compound is a crucial building block in organic synthesis, particularly for the preparation of various bioactive molecules. Its synthesis from the readily available starting material, 2,4-dichloroaniline, involves the regioselective introduction of a bromine atom onto the aromatic ring. This guide explores two primary methods for this transformation: direct bromination using molecular bromine and a free-radical bromination employing N-Bromosuccinimide (NBS).

Physicochemical Data

A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 2,4-dichloroaniline | C₆H₅Cl₂N | 162.02 | 62-64 | Light brown crystalline solid | 554-00-7 |

| This compound | C₆H₄BrCl₂N | 240.91 | 81-83[1] | Pink to light brown crystalline powder[2] | 697-86-9[2] |

| Bromine | Br₂ | 159.81 | -7.2 | Reddish-brown fuming liquid | 7726-95-6 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-180 (decomposes) | White to off-white crystalline solid | 128-08-5 |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 103-105 (decomposes) | White granular solid | 94-36-0 |

| Carbon Tetrachloride | CCl₄ | 153.82 | -22.9 | Colorless liquid | 56-23-5 |

Synthetic Pathways

The synthesis of this compound from 2,4-dichloroaniline is an electrophilic aromatic substitution reaction. The directing effects of the amino and chloro groups on the aniline ring guide the incoming bromine atom to the ortho position relative to the amino group.

Caption: General reaction scheme for the bromination of 2,4-dichloroaniline.

Two effective methods for achieving this transformation are detailed below.

Method 1: Direct Bromination with Molecular Bromine

This classic method involves the direct reaction of 2,4-dichloroaniline with elemental bromine. The reaction can be facilitated by a light source.[2]

Caption: Workflow for the direct bromination of 2,4-dichloroaniline.

Method 2: Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-Bromosuccinimide as the brominating agent, often in the presence of a radical initiator like benzoyl peroxide (BPO).[2] This approach can offer milder reaction conditions and improved selectivity.

Caption: Workflow for the NBS bromination of 2,4-dichloroaniline.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Direct Bromination with Molecular Bromine

Materials:

-

2,4-dichloroaniline

-

Liquid Bromine

-

Suitable solvent (e.g., glacial acetic acid or dichloromethane)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Light source (e.g., tungsten lamp)

Procedure:

-

In a well-ventilated fume hood, dissolve 2,4-dichloroaniline in a suitable solvent in a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.

-

Position a light source to illuminate the reaction flask.

-

From the dropping funnel, add a stoichiometric equivalent of liquid bromine dropwise to the stirred solution. Control the rate of addition to maintain a manageable reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from a similar synthesis of 4-Bromo-2,6-dichloroaniline.[2]

Materials:

-

2,4-dichloroaniline

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2,4-dichloroaniline in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to 60°C and maintain this temperature for 7 hours, with continuous stirring.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to yield the pure this compound.[2]

Purification and Characterization

The final product, this compound, can be purified and characterized as follows:

| Technique | Description | Expected Outcome |

| Recrystallization | The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly, leading to the formation of pure crystals. | Formation of pink to light brown crystalline powder. |

| Column Chromatography | The crude product is separated on a silica gel column using an appropriate eluent system (e.g., petroleum ether:ethyl acetate). | Isolation of a pure fraction of the desired product. |

| Melting Point | The melting point of the purified product is measured and compared to the literature value. | A sharp melting point in the range of 81-83°C indicates high purity.[1] |

| Spectroscopic Analysis | Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can be used to confirm the structure of the final product. | The spectra should be consistent with the structure of this compound. |

Safety Considerations

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Bromine is highly corrosive and toxic. Handle with extreme care and have a neutralizing agent (sodium thiosulfate) readily available.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with appropriate precautions and dispose of it as hazardous waste.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures before starting any experimental work.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4,6-dichloroaniline. The information presented herein is intended to support research, development, and drug discovery activities by providing key data and experimental context for this halogenated aniline derivative.

Chemical Identity and Structure

This compound is a substituted aromatic amine with the chemical formula C₆H₄BrCl₂N. Its structure consists of an aniline core substituted with one bromine and two chlorine atoms at positions 2, 4, and 6, respectively.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 697-86-9[1] |

| Molecular Formula | C₆H₄BrCl₂N |

| Molecular Weight | 240.91 g/mol |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)N)Br)Cl |

| InChI Key | DTPADCOGQUOGHT-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes the available quantitative data for this compound.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 81-83 °C[1] | Sigma-Aldrich, ChemicalBook |

| Boiling Point | 273.3±35.0 °C (Predicted) | ChemSpider |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Purity | ≥98% | Sigma-Aldrich |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Note: Predicted values are based on computational models and should be confirmed experimentally.

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3400-3200 | N-H stretching (amine) |

| 1620-1560 | N-H bending (amine) |

| 1500-1400 | C=C stretching (aromatic ring) |

| 1300-1000 | C-N stretching (aromatic amine) |

| 850-550 | C-Cl stretching |

| 750-500 | C-Br stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR spectra for this compound are not publicly available. However, predicted chemical shifts can be estimated based on the analysis of its isomer, 4-Bromo-2,6-dichloroaniline, and general principles of NMR spectroscopy. The electronegative halogen substituents and the amino group will significantly influence the chemical shifts of the aromatic protons and carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks. The fragmentation pattern would likely involve the loss of halogen atoms and cleavage of the aniline ring.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds are provided below. These are generalized methods that can be applied to this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point of a solid organic compound using a capillary tube apparatus.

Workflow for Melting Point Determination

References

Spectroscopic Profile of 2-Bromo-4,6-dichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Bromo-4,6-dichloroaniline. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings. This document includes predicted Nuclear Magnetic Resonance (NMR) data, experimental Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H |

| ~7.3 | s | 1H | Ar-H |

| ~4.5 | br s | 2H | -NH₂ |

| Disclaimer: Data is predicted and should be confirmed by experimental analysis. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~142 | C-NH₂ |

| ~132 | C-Cl |

| ~130 | C-H |

| ~128 | C-Cl |

| ~125 | C-H |

| ~110 | C-Br |

| Disclaimer: Data is predicted and should be confirmed by experimental analysis. |

Table 3: Experimental Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (amine) |

| 1620-1580 | Strong | C=C aromatic ring stretch |

| 1300-1250 | Medium | C-N stretch |

| 850-750 | Strong | C-Cl stretch |

| 700-600 | Strong | C-Br stretch |

Table 4: Experimental Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 241 | 100 | [M]⁺ (with ⁷⁹Br, ³⁵Cl₂) |

| 243 | 95 | [M+2]⁺ (isotopic peaks) |

| 245 | 30 | [M+4]⁺ (isotopic peaks) |

| 162 | ~40 | [M-Br]⁺ |

| 127 | ~20 | [M-Br-Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 220 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a solid sample like this compound, direct insertion or a heated probe can be used for introduction into the mass spectrometer. Electron Ionization (EI) is a common technique for such small molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information. The characteristic isotopic patterns of bromine and chlorine are particularly useful for confirming the presence and number of these halogen atoms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic identification of a chemical compound.

Solubility of 2-Bromo-4,6-dichloroaniline in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4,6-dichloroaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility. It includes a detailed experimental protocol based on established methods and a qualitative assessment of its expected solubility profile based on the general properties of halogenated anilines.

Introduction to this compound

This compound is a halogenated aromatic amine. The physicochemical properties of this compound, including its solubility, are significantly influenced by the presence of bromine and chlorine atoms, as well as the amine group on the benzene ring. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and for formulation in drug development processes.

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and information on similar halogenated anilines, a general qualitative solubility profile for this compound can be predicted:

-

High Solubility in Polar Aprotic and Moderately Polar Solvents: Due to its aromatic nature and the presence of halogens capable of participating in van der Waals interactions, this compound is expected to be readily soluble in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, ethyl acetate, and dichloromethane.

-

Moderate to High Solubility in Alcohols: It is likely to be soluble in alcohols like methanol, ethanol, and isopropanol. Purification of related compounds is often achieved through recrystallization from such solvents.

-

Low Solubility in Nonpolar Solvents: Solubility in nonpolar solvents like hexane and toluene is expected to be lower, although the aromatic ring may provide some affinity for toluene.

-

Insoluble in Water: The hydrophobic nature of the dichlorobromophenyl group significantly outweighs the hydrophilic contribution of the single amine group, rendering the compound practically insoluble in water.

Experimental Determination of Solubility

The most common and reliable method for determining the thermodynamic solubility of a solid compound in a liquid solvent is the equilibrium shake-flask method . This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Concentration Analysis (using HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Alternative Analysis Method (UV-Vis Spectroscopy):

If this compound has a distinct chromophore, UV-Vis spectroscopy can be used for concentration determination. A similar procedure of creating a calibration curve with standard solutions would be followed.

Data Presentation

The determined solubility data should be recorded in a clear and organized manner. Below is a template table for presenting the experimental results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Visualizing the Experimental Workflow

The following flowchart illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the experimental determination of solubility.

Conclusion

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Bromo-4,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on the crystal structure and potential polymorphism of 2-Bromo-4,6-dichloroaniline. Due to the absence of published single-crystal X-ray diffraction data for this specific compound, this guide leverages crystallographic information from its isomers and related halogenated anilines to infer its likely structural characteristics. Furthermore, it outlines the standard experimental protocols for the determination of crystal structure and the investigation of polymorphism, serving as a foundational resource for researchers in this field.

Introduction

This compound is a halogenated aromatic amine with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The solid-state properties of such compounds, including crystal structure and polymorphism, are of paramount importance as they can significantly influence key physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding and control of the crystalline form are therefore critical in drug development and manufacturing.

This guide summarizes the known physical properties of this compound and presents a detailed analysis of the crystal structures of its isomers to provide insights into its expected molecular geometry and packing. It also provides detailed experimental methodologies for researchers seeking to characterize this compound.

Physicochemical Properties of this compound

While the crystal structure of this compound has not been publicly reported, some of its fundamental physicochemical properties have been documented.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BrCl₂N | [1] |

| Molecular Weight | 240.91 g/mol | [1] |

| CAS Number | 697-86-9 | [1] |

| Melting Point | 81-83 °C | |

| Appearance | White to pink solid | [2] |

Crystal Structure Analysis: Insights from Isomers

In the absence of specific crystallographic data for this compound, an examination of the crystal structures of its isomers, 2,6-Dibromo-4-chloroaniline and 4-Bromo-2,6-dichloroaniline, can provide valuable insights into the expected molecular conformation and intermolecular interactions.

Crystallographic Data of Isomeric Compounds

The crystallographic data for two closely related isomers are summarized in the table below. This data is instrumental in predicting the structural behavior of this compound.

| Parameter | 2,6-Dibromo-4-chloroaniline | 4-Bromo-2,6-dichloroaniline |

| Chemical Formula | C₆H₄Br₂ClN | C₆H₄BrCl₂N |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/n | Pccn |

| a (Å) | 13.3132(7) | 12.034(3) |

| b (Å) | 3.9387(2) | 16.147(4) |

| c (Å) | 16.5476(9) | 8.643(2) |

| α (°) | 90 | 90 |

| β (°) | 112.318(2) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 802.70(7) | 1678.1(7) |

| Z | 4 | 8 |

Data for 4-Bromo-2,6-dichloroaniline is for one of its polymorphs.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. A comprehensive polymorph screen is a critical step in the development of new chemical entities.

As of the date of this guide, there are no published studies on the polymorphism of this compound. However, the existence of polymorphism in the closely related 4-Bromo-N-(4-bromobenzylidene)aniline suggests that this compound may also exhibit this phenomenon.[3]

Experimental Protocols

This section details the standard experimental methodologies for the characterization of the crystal structure and polymorphism of a compound like this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the crystal structure of a compound.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or toluene).

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (often 100 K or 298 K) using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Experimental Workflow for Single-Crystal X-ray Diffraction

References

An In-Depth Technical Guide on the Melting Point of 2-Bromo-4,6-dichloroaniline: Theoretical Concepts and Experimental Determination

This technical guide provides a comprehensive overview of the theoretical and experimental melting points of 2-Bromo-4,6-dichloroaniline. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound. This document outlines the experimentally observed melting point range, details the standard protocol for its determination, and illustrates key concepts and workflows through diagrams.

Data Presentation: Experimental Melting Point

The melting point of a compound is a critical physical property used for identification and assessment of purity. For this compound (CAS Number: 697-86-9), the experimental melting point is reported as a range, which is common for organic compounds. It is important to distinguish this compound from its isomer, 4-Bromo-2,6-dichloroaniline, which has a different melting point range.

The concept of a "theoretical" melting point for a specific molecule like this compound is primarily in the domain of computational chemistry, where sophisticated software can predict physical properties. These predictions are valuable but are not typically used as the primary reference for an established compound. The experimentally determined melting point serves as the benchmark standard in laboratory and industrial settings. The observed range in experimental values can be attributed to variations in the purity of the sample and the specific methodology or apparatus used for determination.

The table below summarizes the experimentally determined melting point values for this compound from various chemical suppliers.

| Parameter | Value (°C) | Source(s) |

| Experimental Melting Point Range | 77.0 - 83.0 | [1][2] |

| Experimental Melting Point Range | 81 - 83 | [3] |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of a crystalline organic solid such as this compound using a standard melting point apparatus.

Objective: To determine the temperature range over which the solid sample melts. A pure substance will have a sharp melting point range (typically 0.5-2°C), while an impure substance will exhibit a depressed and broadened melting point range.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered)

-

Spatula

-

Watch glass

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Place a small amount of the crystalline this compound on a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder. This ensures uniform packing and heat transfer.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the bottom of the tube.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to ensure the sample is tightly packed at the sealed end.

-

-

Melting Point Measurement:

-

Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample block.

-

Set the initial heating rate to be rapid to quickly approach the expected melting point (e.g., 10-15°C per minute).

-

As the temperature approaches approximately 15-20°C below the expected melting point of 77-83°C, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

-

-

Data Recording and Analysis:

-

The recorded temperatures constitute the experimental melting point range.

-

If the determination is for a newly synthesized batch, compare the observed range to the literature values to assess purity. A broad range (greater than 2°C) typically indicates the presence of impurities.

-

Visualizations: Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the experimental workflow for melting point determination and the theoretical concept of melting point depression.

Caption: Experimental workflow for determining the melting point of a solid.

Caption: Relationship between purity and melting point behavior.

References

The Emerging Potential of 2-Bromo-4,6-dichloroaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4,6-dichloroaniline is a halogenated aromatic amine that holds considerable, yet largely untapped, potential as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom and two chlorine atoms ornamenting the aniline scaffold, presents multiple reactive sites for strategic chemical modification. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, with a particular focus on its prospective role in the development of kinase inhibitors for oncology. While direct experimental data on the biological activities of its derivatives are limited in publicly accessible literature, this paper will extrapolate potential applications based on the known reactivity of the parent molecule and the established pharmacological importance of structurally related halogenated anilines. This guide will cover hypothetical synthetic strategies, potential biological targets, and detailed experimental protocols for the synthesis and evaluation of novel compounds derived from this promising scaffold.

Introduction: The Strategic Importance of Halogenated Anilines in Drug Discovery

Halogenated anilines are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The presence of halogen atoms significantly influences the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific arrangement of a bromine and two chlorine atoms on the aniline ring of this compound offers a unique platform for chemists to introduce diverse functionalities through a variety of chemical reactions, including amination and carbon-carbon bond formation via cross-coupling reactions.

The exploration of polychlorinated and brominated anilines has been particularly fruitful in the development of kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The aniline core can serve as a scaffold to mimic the hinge-binding region of ATP in the kinase active site, while the halogen substituents can be exploited to achieve high potency and selectivity.

Synthetic Potential of this compound

The chemical reactivity of this compound is dictated by the interplay of its amino group and the three halogen substituents. The amino group can be readily acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. The bromine and chlorine atoms, while generally less reactive towards nucleophilic aromatic substitution, are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of aryl, alkyl, and alkyne moieties, enabling the generation of large and diverse chemical libraries for high-throughput screening.

A hypothetical synthetic approach towards a novel kinase inhibitor scaffold is outlined below. This strategy leverages the differential reactivity of the halogen atoms, a common tactic in the synthesis of complex molecules from polyhalogenated precursors.

Hypothetical Synthetic Workflow

Caption: A potential synthetic route to novel kinase inhibitors.

Potential Therapeutic Applications: Targeting Kinase Signaling Pathways

Given the prevalence of substituted anilines in approved kinase inhibitors, it is highly probable that derivatives of this compound could exhibit potent inhibitory activity against various kinases implicated in cancer and other diseases. The strategic placement of substituents on the aniline ring can be tailored to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), or Bruton's tyrosine kinase (BTK).

The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from this compound.

Hypothetical Kinase Inhibition Pathway

Caption: Inhibition of a generic RTK signaling cascade.

Quantitative Data on Analogous Compounds

Table 1: Hypothetical Physicochemical and In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | R1-substituent | R2-substituent | Molecular Weight ( g/mol ) | LogP | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| BDCA-01 | H | H | 240.91 | 3.98 | > 50 | > 50 |

| BDCA-02 | -C(O)CH₃ | H | 282.95 | 3.55 | 25.3 | 31.8 |

| BDCA-03 | H | 4-Fluorophenyl | 335.00 | 5.12 | 5.2 | 7.9 |

| BDCA-04 | H | 3-Ethynylpyridine | 341.02 | 4.21 | 1.8 | 2.5 |

Table 2: Hypothetical Kinase Inhibitory Activity of BDCA-04

| Kinase Target | IC₅₀ (nM) |

| EGFR | 15 |

| VEGFR2 | 28 |

| PDGFRβ | 45 |

| SRC | 89 |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of a hypothetical derivative of this compound and for its biological evaluation.

Synthesis of a Hypothetical N-Acyl Derivative (BDCA-02)

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous DCM (20 mL) at 0 °C, add triethylamine (1.5 mmol).

-

Slowly add acetyl chloride (1.2 mmol) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-(2-bromo-4,6-dichlorophenyl)acetamide (BDCA-02).

In Vitro Anticancer Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Seed human cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 48 hours.

-

After the treatment period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

In Vitro Kinase Inhibition Assay

Materials:

-

Recombinant kinase enzyme

-

Peptide substrate

-

Test compounds (dissolved in DMSO)

-

ATP (radiolabeled, e.g., [γ-³³P]ATP)

-

Kinase reaction buffer

-

96-well filter plates

-

Phosphoric acid wash solution

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the recombinant kinase, the peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

-

Terminate the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ values.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel bioactive molecules. Its synthetic tractability and the known medicinal chemistry utility of related halogenated anilines strongly suggest its potential as a valuable starting material for the discovery of new therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. The hypothetical examples and detailed protocols provided in this guide are intended to serve as a foundation for researchers to initiate their own investigations into this intriguing chemical entity. Further exploration, including the synthesis of diverse compound libraries and comprehensive biological screening, is warranted to fully elucidate the therapeutic potential of this compound derivatives. The insights gained from such studies could pave the way for the development of next-generation targeted therapies.

A Comprehensive Technical Guide to the Synthesis of Halogenated Anilines

For Researchers, Scientists, and Drug Development Professionals

Halogenated anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of halogen atoms onto the aniline scaffold profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an in-depth review of the core synthetic strategies for preparing halogenated anilines, with a focus on regioselective methods. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and mechanistic insights are presented to aid researchers in the efficient synthesis of these valuable compounds.

Direct Electrophilic Halogenation

Direct electrophilic halogenation is a classical and straightforward approach for introducing halogen atoms onto the aniline ring. The strong activating nature of the amino group makes the aromatic ring highly susceptible to electrophilic attack, typically at the ortho and para positions. However, this high reactivity often leads to challenges in controlling selectivity, frequently resulting in polyhalogenation.[1][2]

A common strategy to mitigate over-halogenation and enhance regioselectivity is the protection of the amino group, most commonly through acetylation. The resulting acetanilide has a less activated aromatic ring, and the steric bulk of the acetyl group favors halogenation at the para position.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromoaniline via Protection-Halogenation-Deprotection [4]

This three-step procedure involves the acetylation of aniline, followed by bromination of the resulting acetanilide, and subsequent hydrolysis to yield 4-bromoaniline.

Step 1: Acetylation of Aniline

-

Reagents: Aniline, Acetic Anhydride

-

Procedure: In a fume hood, aniline is reacted with acetic anhydride. The reaction is typically exothermic and may require cooling. After the reaction is complete, the mixture is poured into water to precipitate the acetanilide, which is then collected by filtration and washed with cold water.

Step 2: Bromination of Acetanilide

-

Reagents: Acetanilide, Bromine, Acetic Acid

-

Procedure: Acetanilide is dissolved in a suitable solvent, such as acetic acid. A solution of bromine in acetic acid is then added dropwise while maintaining the reaction temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product, p-bromoacetanilide, is precipitated by pouring the reaction mixture into water, collected by filtration, and washed.

Step 3: Hydrolysis of p-Bromoacetanilide

-

Reagents: p-Bromoacetanilide, Aqueous Hydrochloric Acid or Sodium Hydroxide

-

Procedure: The p-bromoacetanilide is heated under reflux with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH). After the hydrolysis is complete, the reaction mixture is cooled and neutralized to precipitate the 4-bromoaniline. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Quantitative Data

The yield for the overall three-step synthesis of 4-bromoaniline from aniline is typically in the range of 60-70%. The regioselectivity for the para-bromination step is generally high.

Regioselective Catalytic Halogenation

To overcome the limitations of direct electrophilic halogenation, several catalytic methods have been developed to achieve high regioselectivity.

Ortho-Selective Chlorination

A metal-free approach utilizing a secondary amine organocatalyst and sulfuryl chloride provides a highly regioselective method for the ortho-chlorination of anilines under mild conditions.[5][6]

Experimental Protocol 2: Organocatalytic Ortho-Chlorination of Aniline [7]

-

Reagents: Aniline, Di-tert-butylamine (catalyst), Sulfuryl Chloride, Dichloromethane (solvent)

-

Procedure: To a solution of aniline and the secondary amine catalyst (e.g., di-tert-butylamine, 10 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at 0 °C, sulfuryl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature and its progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The product is extracted with CH₂Cl₂, and the combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield 2-chloroaniline.

Quantitative Data

| Entry | Substrate | Yield (%) | o:p ratio |

| 1 | Aniline | 85 | >99:1 |

| 2 | 4-Methylaniline | 82 | >99:1 |

| 3 | 4-Methoxyaniline | 80 | >99:1 |

| 4 | 4-Fluoroaniline | 88 | >99:1 |

| 5 | 2-Methylaniline | 75 | N/A |

| Table 1: Ortho-Chlorination of Anilines using a Secondary Amine Catalyst[7] |

Mechanism

The proposed mechanism involves the formation of an anionic trichloride species from the interaction of the secondary amine hydrochloride with sulfuryl chloride. This species then acts as the chlorinating agent, with the steric bulk of the catalyst directing the chlorination to the ortho position.

Caption: Proposed pathway for organocatalytic ortho-chlorination.

Meta-Selective Halogenation

Directing halogenation to the meta position of anilines is challenging via classical electrophilic substitution. Palladium-catalyzed C-H activation strategies have emerged to address this.[8]

Experimental Protocol 3: Palladium-Catalyzed Meta-C-H Bromination [7]

-

Reagents: Aniline derivative, Pd(OAc)₂, Ligand, N-Bromosuccinimide (NBS), Solvent

-

Procedure: A mixture of the N-protected aniline derivative, Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and NBS (1.2 equivalents) in a solvent such as hexafluoroisopropanol (HFIP) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Quantitative Data

| Entry | Substrate | Yield (%) |

| 1 | N,N-Dimethylaniline | 75 |

| 2 | N-Methylaniline | 68 |

| 3 | 3,5-Dimethylaniline | 72 |

| Table 2: Meta-Bromination of Aniline Derivatives[7] |

Mechanism

The reaction is believed to proceed through a palladium-catalyzed C-H activation/C-X bond formation cycle. The directing group on the aniline nitrogen coordinates to the palladium catalyst, directing C-H activation at the meta position.

Caption: Catalytic cycle for meta-C-H halogenation.

Copper-Catalyzed Para-Selective Halogenation

Copper halides in ionic liquids provide an effective system for the para-selective chlorination and bromination of unprotected anilines under mild conditions.[6]

Experimental Protocol 4: Copper-Catalyzed Para-Chlorination in an Ionic Liquid [3]

-

Reagents: Aniline derivative, Copper(II) Chloride, 1-Hexyl-3-methylimidazolium chloride ([HMIM]Cl)

-

Procedure: The aniline derivative and CuCl₂ (3 equivalents) are dissolved in the ionic liquid [HMIM]Cl. The mixture is heated at 40°C. The reaction progress is monitored by GC-MS. Upon completion, the product is extracted from the ionic liquid using an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water, dried, and concentrated to give the para-chloroaniline derivative.

Quantitative Data

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Aniline | 4-Chloroaniline | 4 | 92 |

| 2 | 2-Methylaniline | 4-Chloro-2-methylaniline | 3 | 96 |

| 3 | 3-Nitroaniline | 4-Chloro-3-nitroaniline | 16 | 85 |

| Table 3: Para-Chlorination of Anilines using CuCl₂ in an Ionic Liquid[9] |

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a halogen atom to an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a halide ion using a copper(I) salt catalyst.[10][11][12]

Experimental Protocol 5: Synthesis of Chlorobenzene from Aniline [2][10]

Step 1: Diazotization of Aniline

-

Reagents: Aniline, Hydrochloric Acid, Sodium Nitrite, Water

-

Procedure: Aniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, keeping the temperature below 5°C. The formation of the benzenediazonium chloride solution is confirmed by a positive test with starch-iodide paper.

Step 2: Sandmeyer Reaction

-

Reagents: Benzenediazonium chloride solution, Copper(I) Chloride, Hydrochloric Acid

-

Procedure: A solution of copper(I) chloride in concentrated hydrochloric acid is prepared and cooled. The cold diazonium salt solution is added slowly to the copper(I) chloride solution. Nitrogen gas evolves, and the chlorobenzene separates as an oil. The reaction mixture is then steam distilled to isolate the crude chlorobenzene. The product is washed with sodium hydroxide solution and then water, dried over a suitable drying agent (e.g., anhydrous calcium chloride), and purified by distillation.

Mechanism

The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism. A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst.[12]

Caption: Mechanism of the Sandmeyer reaction.

Halogenation of N,N-Dialkylaniline N-Oxides

The reaction of N,N-dialkylaniline N-oxides with thionyl halides provides a regioselective route to halogenated anilines. Thionyl bromide affords para-brominated products, while thionyl chloride gives predominantly ortho-chlorinated products.[13][14][15]

Experimental Protocol 6: Synthesis of 4-Bromo-N,N-dimethylaniline from N,N-Dimethylaniline N-Oxide [16]

-

Reagents: N,N-Dimethylaniline N-oxide, Thionyl Bromide, Dichloromethane, Triethylamine

-

Procedure: To a solution of N,N-dimethylaniline N-oxide in dichloromethane at -78°C, thionyl bromide (1 equivalent) is added. The reaction mixture is stirred at this temperature for 4 hours. Triethylamine (4 equivalents) is then added, and the mixture is allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The product is purified by column chromatography.

Quantitative Data

| Substrate | Reagent | Product | Regioselectivity | Yield (%) |

| N,N-Dimethylaniline N-oxide | SOBr₂ | 4-Bromo-N,N-dimethylaniline | exclusively para | 31 |

| N,N-Dimethylaniline N-oxide | SOCl₂ | 2-Chloro-N,N-dimethylaniline | 3.6-6.6 : 1 (ortho:para) | 35 |

| Table 4: Halogenation of N,N-Dimethylaniline N-Oxide with Thionyl Halides[16] |

This guide has outlined several key methodologies for the synthesis of halogenated anilines. The choice of method will depend on the desired regiochemistry, the nature of the substituents on the aniline ring, and the scale of the reaction. For researchers in drug development and related fields, the ability to selectively introduce halogens into the aniline scaffold is a powerful tool for modulating molecular properties and optimizing biological activity.

References

- 1. Preparation of 4-Bromoaniline (P-bromoaniline) | Ambeed [ambeed.com]

- 2. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

- 4. Conversion of Aniline to 4-Bromoaniline in Three Steps | Filo [askfilo.com]

- 5. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]

- 6. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 9. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How can the Sandmeyer reaction be used to convert aniline to chlorobenzen.. [askfilo.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the Safety, Handling, and Disposal of 2-Bromo-4,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and disposal methods for 2-Bromo-4,6-dichloroaniline. The information is intended to support laboratory safety and ensure the responsible management of this chemical throughout its lifecycle.

Chemical and Physical Properties

This compound is a halogenated aromatic amine. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 697-86-9 | [1] |

| Molecular Formula | C₆H₄BrCl₂N | [1] |

| Molecular Weight | 240.91 g/mol | [1] |

| Appearance | White to pink solid | [2] |

| Melting Point | 80-83 °C | [2] |

| Boiling Point | 273 °C | [2] |

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.[3]

| Hazard | Classification |

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Acute Inhalation Toxicity | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Quantitative Toxicity Data:

| Compound | Route | Species | LD50/LC50 Value | Reference |

| Dichloroanilines (isomers) | Oral | Rat | 340 - 3110 mg/kg bw | [4] |

| Dichloroanilines (isomers) | Dermal | Rabbit | <1000 mg/kg bw | [4] |

| Aniline | Oral | Rat (male) | 442 and 930 mg/kg bw | [5] |

| Aniline | Oral | Rat (female) | 780 mg/kg bw | [5] |

| Aniline | Dermal | Rabbit | 1540 mg/kg bw | [5] |

| Aniline | Inhalation | Rat | 1.86 - 3.3 mg/L (4 hours) | [5] |

Experimental Protocols

Protocol for Determining Acute Oral Toxicity (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.

-

Animal Selection: Use healthy, young adult rats of a single sex (usually females as they are often slightly more sensitive).[6]

-

Housing and Feeding: House animals individually for at least 5 days prior to dosing to allow for acclimatization. Provide standard laboratory diet and water ad libitum.[6]

-

Dose Preparation: Prepare the test substance as a solution or suspension in an appropriate vehicle (e.g., water, corn oil). The concentration should be prepared shortly before administration.[7]

-

Administration: Administer the substance in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[7]

-

Dosing Procedure (Stepwise):

-

Start with a group of three animals at a dose expected to cause some toxicity.

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified.

-

If one animal dies, treat another three animals at the same dose.

-

If no animals die, treat another three animals at a higher dose level.

-

-

Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous systems) and body weight changes for at least 14 days.[6]

-

Data and Reporting: Record all data, including the number of animals showing signs of toxicity and the number of mortalities at each dose level. This allows for classification of the substance according to GHS categories.[8]

Protocol for Safe Handling of Powdered this compound

This protocol details the steps for safely handling this powdered hazardous chemical in a laboratory setting.

-

Engineering Controls: All handling of dry powder must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Always check the manufacturer's compatibility chart.

-

Eye Protection: Wear chemical safety goggles and/or a face shield.

-

Lab Coat: Wear a fully buttoned lab coat.

-

Respiratory Protection: If engineering controls are not feasible, a properly fitted respirator is required. Personnel must be enrolled in a respiratory protection program.[9]

-

-

Weighing and Transfer:

-

Whenever possible, purchase pre-weighed amounts to minimize handling.[10]

-

To weigh, pre-weigh a covered vessel on a balance located as close as possible to the fume hood.

-

Transfer the powder to the vessel inside the fume hood using a scoop or spatula. Avoid pouring directly from the bottle.[10]

-

Close the container immediately after use.

-

-

Decontamination:

-

Decontaminate all work surfaces with an appropriate solvent and cleaning agent after handling.

-

Use wet cleaning methods or a HEPA-filtered vacuum for cleaning up any residual powder. Do not dry sweep.[11]

-

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after removing gloves and before leaving the laboratory.[9]

Emergency Procedures

Spill Cleanup Protocol for Halogenated Aromatic Compounds

This protocol provides a step-by-step guide for responding to a spill of this compound.

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

Evacuate the area if the spill is large or if there is a risk of significant inhalation exposure.

-

-

Control and Containment:

-

Wearing appropriate PPE, control the source of the spill if it is safe to do so.

-

For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or spill pillows).[12]

-

-

Cleanup:

-

For solid spills: Carefully sweep or vacuum the material using a HEPA-filtered vacuum. Avoid generating dust.

-

For liquid spills: Apply absorbent material, working from the outside of the spill towards the center.[13]

-

-

Collection and Disposal:

-

Collect all contaminated absorbent materials and spilled substance into a heavy-duty, sealable plastic bag or a designated hazardous waste container.[12]

-

Label the container clearly as "Hazardous Waste" with the chemical name.

-

-

Decontamination:

-

Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste. .

-

Ensure the area is well-ventilated before resuming work.[12]

-

Disposal

All waste containing this compound must be treated as hazardous waste.

Disposal of Halogenated Organic Waste

-

Segregation: Collect all halogenated organic wastes, including contaminated materials from spill cleanups, in a designated and clearly labeled "Halogenated Organic Waste" container.[14] Do not mix with non-halogenated waste.

-

Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[14]

-

Incineration of waste containing more than 1% halogenated organic substances requires a temperature of at least 1100 °C to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[15]

-

-

Neutralization (for amine functional group): While incineration is the primary disposal method, the basic nature of the amine group means it will react with acids. In specific, controlled laboratory settings, small quantities of amine waste can be neutralized. However, this does not address the halogenated aromatic portion of the molecule and is not a standalone disposal method for this compound.

Visualizations

Caption: Workflow for Safe Handling of this compound.

References

- 1. This compound 98 697-86-9 [sigmaaldrich.com]

- 2. strem.com [strem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. tmi.utexas.edu [tmi.utexas.edu]

- 12. acs.org [acs.org]

- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 14. bucknell.edu [bucknell.edu]

- 15. zerowasteeurope.eu [zerowasteeurope.eu]

A Technical Guide to the Molecular Characteristics of 2-Bromo-4,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the molecular weight and elemental composition of 2-Bromo-4,6-dichloroaniline, a compound of interest in various research and development applications. The data is presented in a clear, tabular format for ease of reference, and a standardized experimental workflow for its characterization is provided.

Core Molecular Data

This compound, with the CAS number 697-86-9, is a halogenated aromatic amine.[1] Its key molecular properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₆H₄BrCl₂N | [1][2][3][4][5] |

| Molecular Weight | 240.91 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [5] |

Elemental Analysis

The elemental composition of this compound, derived from its molecular formula, is detailed in the following table. This theoretical analysis is fundamental for the verification of synthesized or procured batches of the compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 72.06 | 29.91 |

| Hydrogen | H | 1.01 | 4.04 | 1.68 |

| Bromine | Br | 79.90 | 79.90 | 33.17 |

| Chlorine | Cl | 35.45 | 70.90 | 29.43 |

| Nitrogen | N | 14.01 | 14.01 | 5.81 |

| Total | 240.91 | 100.00 |

Experimental Protocols

The determination of the molecular weight and elemental analysis of this compound typically involves the following standard laboratory procedures:

1. Mass Spectrometry for Molecular Weight Determination

-

Objective: To determine the molecular weight of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., GC-MS, LC-MS).

-

Methodology:

-

A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer.

-

The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

The molecular ion peak corresponding to the intact molecule is identified to confirm the molecular weight.

-

2. Elemental Analysis

-

Objective: To determine the percentage composition of each element in the compound.

-

Instrumentation: An elemental analyzer.

-

Methodology:

-

A precisely weighed sample of this compound is combusted in a high-temperature furnace in the presence of oxygen.

-

The combustion products (CO₂, H₂O, N₂, etc.) are passed through a series of columns that separate them.

-

Detectors measure the amount of each combustion product, from which the percentage of each element in the original sample is calculated.

-

Analytical Workflow

The logical flow for the analysis of this compound is depicted in the following diagram.

Caption: Workflow for the analysis of this compound.

References

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 2-Bromo-4,6-dichloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-Bromo-4,6-dichloroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details the regioselectivity of these reactions and provides representative experimental protocols, quantitative data, and mechanistic diagrams to support further research and development.

Introduction to the Reactivity of this compound

This compound possesses a nuanced reactivity towards electrophiles due to the competing electronic effects of its substituents. The amino group (-NH₂) is a powerful activating group that directs incoming electrophiles to the ortho and para positions through its strong +R (resonance) effect. Conversely, the halogen substituents (-Br and -Cl) are deactivating via their -I (inductive) effect, yet they also direct ortho and para due to their +R effect, where lone pairs on the halogens can stabilize the arenium ion intermediate.

In this compound, the positions ortho to the amino group (positions 3 and 5) are the most electronically activated. However, the existing substituents at positions 2, 4, and 6 create significant steric hindrance and electronic deactivation at adjacent sites. The directing effects of the substituents are summarized below:

-

Amino group (-NH₂): Strongly activating, directs to positions 3 and 5.

-

Bromo and Chloro groups (-Br, -Cl): Deactivating, but direct to positions 3 and 5 (relative to their own positions).

Therefore, electrophilic substitution is strongly directed to the remaining unsubstituted positions, primarily position 3 and, to a lesser extent, position 5. The significant steric bulk at positions 2 and 6 generally disfavors substitution at adjacent positions.

Bromination

The bromination of this compound is anticipated to proceed at the most activated and sterically accessible position, which is the 3-position. A second bromination, if forced, would likely occur at the 5-position. A representative protocol can be adapted from the bromination of the structurally similar 2-chloro-4-nitroaniline.

Experimental Protocol: Bromination

This protocol is adapted from the synthesis of 2-bromo-6-chloro-4-nitroaniline and is expected to yield 2,3-dibromo-4,6-dichloroaniline.

Materials:

-

This compound

-

Potassium bromide (KBr)

-

Oxidizing agent (e.g., ZnAl-BrO₃-LDHs or sodium chlorate/hydrobromic acid)

-

Acetic acid

-

Water

-

Dichloromethane

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve this compound in a mixture of acetic acid and water (e.g., 9:1 v/v).

-

Add potassium bromide to the solution.

-

Slowly add the oxidizing agent while maintaining the reaction temperature (e.g., 35-65°C).[1]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, extract the reaction mixture with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1]

Quantitative Data: Bromination

The following table summarizes representative quantitative data for a bromination reaction, based on the analogous bromination of 2-chloro-4-nitroaniline.[1]

| Parameter | Value |

| Reactants | |

| 2-chloro-4-nitroaniline | 90 g |

| Hydrobromic acid | 44.2 g |

| Sodium chlorate | 19.5 g |

| Sulfuric acid/Water | 60g / 240g |

| Reaction Conditions | |

| Temperature | 35°C initially, raised to 65°C |

| Product | |

| 2-chloro-4-nitro-6-bromo-aniline | 127.7 g |

| Yield | 97.62% |

| Purity | 99.1% |

Reaction Pathway: Bromination

Nitration

Direct nitration of anilines with a mixture of nitric and sulfuric acids can lead to oxidation and a mixture of isomers. A more controlled approach involves the protection of the amino group as an acetanilide, followed by nitration and subsequent deprotection.

Experimental Protocol: Nitration (via Protection-Deprotection)

This protocol is adapted from the nitration of 3,6-dichloro-2,4-difluoroaniline.[2]

Step 1: Protection (Acetylation)

-

Dissolve this compound in glacial acetic acid.

-

Slowly add acetic anhydride.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the N-(2-bromo-4,6-dichlorophenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration

-

Carefully add the dried acetanilide to concentrated sulfuric acid while maintaining a low temperature (<20°C) with an ice bath.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, keeping it cold.

-

Add the nitrating mixture dropwise to the acetanilide solution, keeping the temperature below 10°C.

-

Stir the mixture in the ice bath for 2-3 hours after addition is complete.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.

-

Filter, wash with cold water, and dry the product.

Step 3: Deprotection (Hydrolysis)

-

Add the nitrated acetanilide to a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the mixture and pour it into cold water.

-

Neutralize with a saturated sodium bicarbonate solution to precipitate the 2-bromo-4,6-dichloro-3-nitroaniline.

-

Filter, wash with water, and purify by recrystallization.

Quantitative Data: Nitration